Ether, 3-methyl-2-butenyl o-tolyl
Description
Significance and Scope of Research on Aryl Prenyl Ethers
The significance of aryl prenyl ethers in modern organic chemistry is substantial, primarily because they serve as key building blocks for a variety of more complex structures. fiveable.me The ether linkage in these compounds is found in many biologically active molecules, including some antibiotics and anticancer agents, which contributes to their stability and effectiveness. numberanalytics.com
Research into aryl prenyl ethers often focuses on their synthetic applications. They are particularly valued as precursors in rearrangement reactions that allow for the construction of new carbon-carbon bonds, a fundamental process in organic synthesis. The prenyl group, in particular, is a common structural motif in natural products, and understanding the reactivity of aryl prenyl ethers provides chemists with tools to construct these intricate molecules. The scope of research includes developing new catalytic methods to control the outcomes of their reactions, especially in the pursuit of enantioselective synthesis. acs.org
Historical Context of Related Ether Synthesis and Rearrangements
The history of ether synthesis is a cornerstone of organic chemistry. One of the most important and enduring methods is the Williamson ether synthesis, developed by Alexander Williamson in 1850. wikipedia.orgchemistrytalk.orgbyjus.com This reaction, which typically involves the reaction of a sodium alkoxide or phenoxide with a primary alkyl halide, was instrumental in proving the structure of ethers. wikipedia.orgbyjus.com It remains a widely used method for preparing both symmetrical and asymmetrical ethers in the laboratory and on an industrial scale. byjus.com The synthesis of an aryl prenyl ether like 3-methyl-2-butenyl (B1208987) o-tolyl ether would typically be achieved by reacting sodium o-cresolate (the sodium salt of o-cresol) with prenyl chloride (1-chloro-3-methyl-2-butene).
Aryl prenyl ethers are notable for undergoing a thermal rearrangement reaction known as the Claisen rearrangement. organic-chemistry.org Discovered by Rainer Ludwig Claisen, this reaction is a powerful tool for forming carbon-carbon bonds. wikipedia.org When an allyl aryl ether is heated, it undergoes an intramolecular, concerted wikipedia.orgwikipedia.org-sigmatropic rearrangement to form an ortho-allylphenol. libretexts.org This reaction has been studied extensively, and its mechanism is well-understood to proceed through a cyclic, six-membered transition state. libretexts.org The aromatic Claisen rearrangement is a key reaction that underscores the synthetic utility of aryl prenyl ethers, transforming a relatively simple ether into a more complex, functionalized phenol (B47542). organic-chemistry.org
Structural Elucidation and Nomenclatural Considerations for 3-methyl-2-butenyl o-tolyl ether
The compound "Ether, 3-methyl-2-butenyl o-tolyl" is systematically named based on its constituent parts. The name indicates an ether linkage (-O-) connecting a "3-methyl-2-butenyl" group and an "o-tolyl" group.
3-methyl-2-butenyl group : This is a five-carbon chain with a double bond between carbons 2 and 3, and a methyl group on carbon 3. This specific group is commonly known as the prenyl group.
o-tolyl group : This refers to a toluene (B28343) molecule (a benzene (B151609) ring with a methyl group) where the ether oxygen is attached to the carbon atom at position 2 (the ortho position) relative to the methyl group.
Therefore, an alternative and common name for this compound is o-tolyl prenyl ether . According to IUPAC nomenclature, it can be named 1-(3-methylbut-2-en-1-yloxy)-2-methylbenzene .
The structural and property data for this specific compound are not widely published in readily accessible databases. However, properties can be estimated based on data for analogous compounds like phenyl prenyl ether and other tolyl ethers.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| Compound Name | This compound |
| Synonyms | o-tolyl prenyl ether; 1-(3-methylbut-2-en-1-yloxy)-2-methylbenzene |
| Molecular Formula | C₁₂H₁₆O |
| Molecular Weight | 176.26 g/mol |
| General Class | Aryl Prenyl Ether |
Table 2: Physicochemical Properties (Estimated)
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 176.26 g/mol | Calculated |
| Density | ~0.95 g/cm³ | Estimated based on related structures |
| Boiling Point | >200 °C | Estimated based on related structures |
| Solubility | Insoluble in water; Soluble in organic solvents like ether, benzene. | General ether properties britannica.com |
Table 3: List of Compounds Mentioned
| Compound Name | Synonym(s) | Molecular Formula |
|---|---|---|
| This compound | o-tolyl prenyl ether; 1-(3-methylbut-2-en-1-yloxy)-2-methylbenzene | C₁₂H₁₆O |
| Diethyl ether | Ethoxyethane | C₄H₁₀O |
| Phenyl prenyl ether | Ether, 3-methyl-2-butenyl phenyl | C₁₁H₁₄O |
| Allyl o-tolyl ether | 1-(allyloxy)-2-methylbenzene | C₁₀H₁₂O |
| o-cresol (B1677501) | 2-methylphenol | C₇H₈O |
| Prenyl chloride | 1-chloro-3-methyl-2-butene (B146958) | C₅H₉Cl |
Structure
2D Structure
Properties
IUPAC Name |
1-methyl-2-(3-methylbut-2-enoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-10(2)8-9-13-12-7-5-4-6-11(12)3/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNQFWQFZLMSIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC=C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Methyl 2 Butenyl O Tolyl Ether and Analogues
Direct Etherification Strategies
Direct etherification methods aim to form the ether linkage in a single key step. These strategies include classical nucleophilic substitution reactions and modern transition metal-catalyzed couplings.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the formation of C-O bonds, offering a broader substrate scope and milder reaction conditions compared to traditional methods. organic-chemistry.orgnih.gov The synthesis of 3-methyl-2-butenyl (B1208987) o-tolyl ether can be achieved through the palladium-catalyzed cross-coupling of an aryl halide (e.g., 2-bromotoluene (B146081) or 2-iodotoluene) with 3-methyl-2-buten-1-ol (B147165) (a homoallyl alcohol).
These reactions typically employ a palladium precatalyst, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich biaryl phosphine ligands often providing the best results for challenging C-O bond formations. nih.govmit.edu The base used in these reactions, commonly a non-nucleophilic strong base like sodium tert-butoxide, plays a crucial role in the catalytic cycle.
A notable advantage of this method is its potential for high regioselectivity. For instance, palladium-catalyzed allylation of aryl halides with homoallyl alcohols has been shown to proceed with high stereo- and regiospecificity. figshare.com This is particularly important when dealing with substituted allylic systems like the prenyl group.
Table 2: Components of a Typical Palladium-Catalyzed C-O Cross-Coupling Reaction
| Component | Example(s) | Function |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |
| Ligand | Biaryl phosphines (e.g., tBuXPhos, RuPhos), P(o-tolyl)₃ nih.gov | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination. |
| Aryl Halide | 2-bromotoluene, 2-iodotoluene | The arylating agent. |
| Alcohol | 3-methyl-2-buten-1-ol | The nucleophilic coupling partner. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Activates the alcohol and facilitates the catalytic cycle. |
| Solvent | Toluene (B28343), Dioxane, THF | Provides the reaction medium. |
Mechanistic Insights into Direct Etherification Reactions
The mechanism of the Williamson ether synthesis is a classic bimolecular nucleophilic substitution (S\textsubscript{N}2). wikipedia.org The alkoxide ion acts as the nucleophile, performing a backside attack on the carbon atom bearing the halide leaving group. This results in an inversion of stereochemistry at the electrophilic carbon, though this is not relevant for the synthesis of 3-methyl-2-butenyl o-tolyl ether from a primary halide. The reaction proceeds in a single, concerted step.
In contrast, the mechanism of palladium-catalyzed C-O cross-coupling is a multi-step catalytic cycle. The generally accepted mechanism involves:
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
Deprotonation/Ligand Exchange: The alcohol is deprotonated by the base to form an alkoxide, which then coordinates to the palladium center, displacing the halide.
Reductive Elimination: The aryl group and the alkoxide group are eliminated from the palladium center, forming the desired C-O bond of the ether product and regenerating the active Pd(0) catalyst. nih.gov
Reductive elimination is often the rate-limiting step in C-O bond formation and can be challenging, sometimes leading to side reactions like β-hydride elimination. The design of effective ligands is aimed at promoting this final, crucial step in the catalytic cycle. nih.gov
Prenylation and Isoprenylation Techniques
These techniques focus on the strategic introduction of the 3-methyl-2-butenyl (prenyl) group onto a phenolic substrate.
Regioselective Introduction of the 3-methyl-2-butenyl Moiety
The regioselective O-prenylation of phenols is a key challenge due to the competing C-prenylation, which is a Friedel-Crafts-type alkylation. nih.gov The outcome of the reaction (O- versus C-alkylation) is highly dependent on the reaction conditions, including the solvent, base, and counter-ion. Generally, conditions that favor a "free" phenoxide ion, such as the use of polar aprotic solvents and alkali metal bases, tend to promote O-alkylation. In contrast, less polar solvents and conditions that promote ion-pairing can lead to a higher proportion of C-alkylation.
For o-cresol (B1677501), the ortho- and para-positions relative to the hydroxyl group are activated towards electrophilic attack. Therefore, careful control of the reaction conditions is necessary to achieve selective O-prenylation and synthesize 3-methyl-2-butenyl o-tolyl ether. Alternative strategies, such as the Claisen rearrangement of an O-allylated phenol (B47542), can also be employed to achieve C-prenylation if desired, but for the synthesis of the target ether, direct O-allylation is the goal. rsc.org
Allylic Functionalization Reactions
An alternative to direct prenylation involves the use of organometallic prenyl reagents in cross-coupling reactions. A key intermediate for such reactions is tributyl(3-methyl-2-butenyl)tin (B1586688). This compound can be synthesized via a Barbier-type cross-coupling reaction.
The synthesis involves the reaction of 1-chloro-3-methyl-2-butene (B146958) with tributyltin chloride in the presence of magnesium in an appropriate solvent like THF. orgsyn.org This reaction is often promoted by ultrasound. The resulting tributyl(3-methyl-2-butenyl)tin is a versatile reagent that can participate in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, with aryl halides or triflates. This provides a powerful and often highly selective method for the formation of the C-C bond in prenylated aromatic compounds, or in this case, could be adapted for C-O bond formation under specific catalytic conditions.
Table 3: Synthesis of Tributyl(3-methyl-2-butenyl)tin via Barbier-type Coupling
| Reactant 1 | Reactant 2 | Reagent | Solvent | Yield | Reference |
| 1-chloro-3-methyl-2-butene | Tributyltin chloride | Magnesium (Mg) | THF | 100% | orgsyn.org |
Rearrangement-Based Synthetic Pathways
Sigmatropic rearrangements represent a class of pericyclic reactions that are exceptionally useful in the synthesis of substituted aryl ethers and their subsequent transformation into valuable phenolic compounds. These reactions are characterized by their high degree of stereoselectivity and efficiency, often proceeding through highly ordered, cyclic transition states.
Claisen Rearrangement of Allyl Aryl Ethers
The Claisen rearrangement is a premier example of a nih.govnih.gov-sigmatropic rearrangement and stands as a powerful tool for forming carbon-carbon bonds. nih.gov When an allyl aryl ether is heated, it undergoes an intramolecular rearrangement to produce an ortho-allylphenol. organic-chemistry.org The reaction is thermally driven and typically proceeds without the need for a catalyst, although reaction rates can be influenced by solvent polarity. wikipedia.org
The Claisen rearrangement is a concerted, intramolecular pericyclic reaction. wikipedia.org This means that bond breaking and bond formation occur simultaneously in a single mechanistic step. Crossover experiments have confirmed the intramolecular nature of the reaction, ruling out pathways involving dissociated intermediates that could recombine with other molecules. wikipedia.org The mechanism involves the reorganization of six bonding electrons within a cyclic, six-membered transition state.
The reaction is classified as a nih.govnih.gov-sigmatropic shift, indicating that a sigma bond migrates across a system of two connected pi systems, with the new bond forming between atoms designated '3' in each system. For an allyl aryl ether, this involves the cleavage of the ether C-O bond and the formation of a new C-C bond between the terminal carbon of the allyl group and the ortho position of the aromatic ring. This initially forms a non-aromatic dienone intermediate, which rapidly tautomerizes to the more stable phenolic product, thereby restoring aromaticity.
Transition State Models:
| Model | Description | Key Features |
| Chair-like | The most commonly accepted and lowest energy transition state. | The six-membered ring adopts a conformation resembling a chair, which minimizes steric interactions. This model successfully predicts the stereochemical outcome of the reaction. organic-chemistry.org |
| Boat-like | A higher energy, alternative transition state. | Can lead to the formation of minor side products. It is generally less favored due to steric hindrance. organic-chemistry.org |
| Other Proposed | Theoretical studies have explored synchronous, fragmented, or 1,4-diyl-like transition states. | These models consider the nuances of bond breaking (C-O) and bond formation (C-C) and whether they occur in perfect synchrony. |
The reaction is exothermic and generally irreversible, particularly in aromatic systems where the final tautomerization to a stable phenol provides a strong thermodynamic driving force. nih.govwikipedia.org
A key advantage of the Claisen rearrangement is its high degree of stereoselectivity. The highly ordered, chair-like transition state allows for the efficient transfer of chirality from the starting material to the product. organic-chemistry.org
Chirality Transfer: If the starting allyl vinyl ether is chiral and enantiomerically enriched, it can yield products with high optical purity. organic-chemistry.org The geometry of the transition state dictates the facial selectivity of the allyl group's migration.
Influence of Alkene Geometry: The configuration of the double bond in the allyl group significantly influences the stereochemistry of the newly formed chiral centers. By controlling the E/Z geometry of the precursor, specific diastereomers of the product can be selectively synthesized.
Adjacent Chiral Centers: The stereochemical outcome can also be influenced by the presence of a pre-existing chiral center adjacent to the reacting moiety. nih.gov This has been demonstrated in the rearrangement of diastereoisomeric tertiary allylic alcohols, where the stereoselectivity is dependent on the configuration of the nearby chiral center. nih.gov
Quaternary Carbon Centers: The Claisen rearrangement is a powerful method for constructing sterically demanding all-carbon quaternary centers, which are common motifs in complex natural products. nih.gov Elegant strategies have been developed to control the diastereoselectivity of these transformations, often by designing substrates that adopt specific conformations to regulate the facial delivery of the allyl group. nih.gov
This high level of stereochemical control makes the Claisen rearrangement a predictable and reliable tool for asymmetric synthesis.
The strategic application of the Claisen rearrangement has enabled the efficient synthesis of numerous complex natural products.
While the total synthesis of the potent phytoestrogen miroestrol is a landmark achievement in organic chemistry, its key bond-forming strategies rely on other advanced methodologies, such as a transannular double cation-olefin cyclization.
Conversely, the synthesis of Artepillin C , a major bioactive phenolic compound found in Brazilian green propolis, provides a clear example of the utility of the Claisen rearrangement. Synthetic routes to Artepillin C and related prenylated phenylpropanoids often employ a sequential O-prenylation/Claisen rearrangement strategy. This approach allows for the precise and controlled introduction of prenyl groups onto a phenolic core, followed by the thermal rearrangement to install the carbon skeleton of the final product. This methodology has been developed into a practical and unified synthetic strategy for the efficient, gram-scale preparation of Artepillin C and its analogues.
Other Sigmatropic Rearrangements in Aryl Ether Systems
Beyond the classic nih.govnih.gov Claisen rearrangement, other sigmatropic reactions are also valuable for modifying aryl ether systems. These rearrangements are classified by the [i,j] nomenclature, which denotes the number of atoms over which the sigma bond migrates in each fragment.
Cope Rearrangement: This is a nih.govnih.gov sigmatropic rearrangement of a 1,5-diene. wikipedia.org In the context of aryl ethers, if both ortho positions are blocked, the initially formed product of a Claisen rearrangement (a 2-allyl-2,5-cyclohexadienone) cannot tautomerize. Instead, it can undergo a subsequent Cope rearrangement, which moves the allyl group to the para position. A final tautomerization then yields the p-allylphenol. This two-step sequence is often referred to as the para-Claisen rearrangement. organic-chemistry.org
nih.govwikipedia.org-Wittig Rearrangement: This is an anionic nih.govwikipedia.org sigmatropic rearrangement of an allylic ether that yields a homoallylic alcohol. The reaction is initiated by deprotonation of the carbon adjacent to the ether oxygen using a strong base. This rearrangement offers a complementary method to the Claisen, leading to a different structural isomer.
[1,j] Sigmatropic Rearrangements: These reactions involve the migration of a group (like hydrogen or alkyl) along a pi-conjugated system.
organic-chemistry.org Hydrogen Shift: This is a common, thermally allowed suprafacial shift. wikipedia.org While more prevalent in cyclic diene systems, the principles can apply to intermediates derived from aryl ethers.
nih.gov and Shifts: Thermal nih.gov hydrogen shifts are generally forbidden by orbital symmetry rules for suprafacial pathways. However, photochemical nih.gov shifts can occur. Conversely, shifts are thermally allowed.
Comparison of Sigmatropic Rearrangements:
| Rearrangement | Shift Type | Substrate | Product | Key Features |
| Claisen | nih.govnih.gov | Allyl aryl ether | o-Allylphenol | Thermally induced, intramolecular, high stereoselectivity. |
| Cope | nih.govnih.gov | 1,5-diene | Isomeric 1,5-diene | Can occur sequentially after a Claisen rearrangement if ortho positions are blocked. |
| nih.govwikipedia.org-Wittig | nih.govwikipedia.org | Allylic ether | Homoallylic alcohol | Base-initiated, anionic rearrangement. |
| organic-chemistry.org-Shift | organic-chemistry.org | Conjugated diene | Isomeric diene | Migration of H or alkyl group, thermally allowed. |
Analog and Derivative Synthesis
The synthetic methodologies described can be readily adapted to produce a wide range of analogs and derivatives of 3-methyl-2-butenyl o-tolyl ether. The synthesis of such derivatives is crucial for structure-activity relationship (SAR) studies in medicinal chemistry and for developing new materials.
One common strategy involves the reaction of various substituted phenols with prenyl halides (like 3-methyl-2-butenyl bromide) under basic conditions to form the corresponding aryl prenyl ethers. These ethers can then serve as precursors for Claisen rearrangements or other transformations. For example, the synthesis of a derivative of ethyl vanillin (B372448) has been reported where two 3-methyl-2-butenyl groups are introduced, one as an ether and one attached to the aromatic ring, showcasing the versatility of this building block.
Furthermore, the condensation of phenols with 3-methyl-2-butenal (B57294) (prenal), an aldehyde related to the prenyl group, can lead to the formation of substituted 2H-chromenes. This reaction, often catalyzed by phenylboronic acid, provides a mild and effective route to a class of heterocyclic compounds that are themselves derivatives of the initial aryl ether scaffold. These methods allow for the systematic variation of both the aromatic core and the allylic side chain, enabling the creation of diverse libraries of compounds for further investigation.
Strategies for Structural Diversification
The structural diversification of 3-methyl-2-butenyl o-tolyl ether and its analogues is crucial for creating a library of compounds with varied properties. This allows for the fine-tuning of molecular characteristics for specific applications. Key strategies for achieving this diversification primarily revolve around modifications of both the aromatic (o-tolyl) and the aliphatic (3-methyl-2-butenyl) moieties.
Another key strategy involves modifying the prenyl side chain. This can include isomerization of the double bond, introduction of functional groups such as hydroxyl or epoxy groups, or elongation of the carbon chain. These modifications can lead to a wide array of structurally diverse analogues with potentially novel biological activities or material properties.
Recent advancements in cross-coupling reactions have also opened new avenues for structural diversification. organic-chemistry.org Methodologies such as the Buchwald-Hartwig and Chan-Lam couplings allow for the formation of C-O bonds under relatively mild conditions, tolerating a wide range of functional groups. organic-chemistry.org This enables the synthesis of complex diaryl and alkyl aryl ethers that would be challenging to prepare using traditional methods like the Williamson ether synthesis. researchgate.net Furthermore, intramolecular rearrangement strategies, such as the diaryliodonium intramolecular aryl rearrangement, provide a powerful tool for accessing complex diaryl ether derivatives. nih.gov
The table below summarizes various strategies for the structural diversification of aryl prenyl ethers, which can be applied to the synthesis of analogues of 3-methyl-2-butenyl o-tolyl ether.
| Diversification Strategy | Description | Potential Modifications | Key Methodologies |
| Aromatic Ring Functionalization | Introduction of substituents on the tolyl ring. | Halogenation, nitration, acylation, alkylation. | Electrophilic aromatic substitution, transition metal-catalyzed cross-coupling. |
| Prenyl Chain Modification | Alteration of the 3-methyl-2-butenyl group. | Isomerization, oxidation (epoxidation, dihydroxylation), chain extension. | Acid/base catalysis, Sharpless asymmetric epoxidation, Wittig reaction. |
| Ether Linkage Variation | Synthesis of thioethers or selenoethers. | Replacement of the oxygen atom with sulfur or selenium. | Nucleophilic substitution with thiophenols or selenophenols. |
| Positional Isomerism | Variation of the substituent position on the tolyl ring. | Synthesis of meta- and para-tolyl analogues. | Use of corresponding cresol (B1669610) isomers (m-cresol, p-cresol) as starting materials. |
Synthetic Routes to Related Methylbutenyl and Tolyl-Substituted Ethers
The synthesis of 3-methyl-2-butenyl o-tolyl ether and its analogues can be achieved through several established and emerging synthetic routes. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
The most traditional and widely used method for the synthesis of such ethers is the Williamson ether synthesis . This reaction involves the deprotonation of a phenol (in this case, o-cresol) with a base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide (such as prenyl bromide or 3-methyl-2-butenyl chloride). While effective, this method can be limited by the reactivity of the alkyl halide and potential side reactions like elimination.
Transition metal-catalyzed cross-coupling reactions have emerged as powerful alternatives for the formation of C-O bonds. The Buchwald-Hartwig amination , for instance, can be adapted for ether synthesis by coupling an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable ligand. Similarly, the Ullmann condensation utilizes a copper catalyst to promote the coupling of an aryl halide with an alcohol. organic-chemistry.org These methods offer greater functional group tolerance and can often be performed under milder conditions than the Williamson ether synthesis.
Another approach involves the acid-catalyzed addition of phenols to alkenes . researchgate.net In this case, o-cresol could be reacted with isoprene (B109036) or 3-methyl-2-buten-1-ol in the presence of a strong acid catalyst. However, this method can suffer from a lack of regioselectivity and the potential for side reactions, such as the formation of chromane (B1220400) derivatives through a subsequent intramolecular cyclization. researchgate.net
The following table outlines various synthetic routes to methylbutenyl and tolyl-substituted ethers, highlighting the reactants, catalysts, and general reaction conditions.
| Synthetic Route | Aryl Component | Alkyl/Alkenyl Component | Catalyst/Reagent | General Conditions |
| Williamson Ether Synthesis | o-Cresol | Prenyl bromide | Strong base (e.g., NaH, K2CO3) | Aprotic solvent (e.g., DMF, Acetone) |
| Buchwald-Hartwig Coupling | o-Bromotoluene | 3-Methyl-2-buten-1-ol | Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., BINAP) | Base (e.g., Cs2CO3), Toluene, Heat |
| Ullmann Condensation | o-Iodotoluene | 3-Methyl-2-buten-1-ol | Cu catalyst (e.g., CuI), Ligand (e.g., Phenanthroline) | Base (e.g., K3PO4), Solvent (e.g., Pyridine), Heat |
| Acid-Catalyzed Alkene Addition | o-Cresol | Isoprene | Strong acid (e.g., H2SO4, PTSA) | Non-polar solvent, Heat |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (e.g., 1D and 2D NMR, ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like "Ether, 3-methyl-2-butenyl (B1208987) o-tolyl". By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. researchgate.netslideshare.net
¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of "Ether, 3-methyl-2-butenyl o-tolyl", distinct signals are expected for each unique proton environment. The protons on the tolyl group would appear in the aromatic region, while the protons of the 3-methyl-2-butenyl group would be observed in the vinylic and aliphatic regions. Protons on carbons adjacent to the ether oxygen are characteristically shifted downfield to the 3.4 to 4.5 δ range. rsc.org
Predicted ¹H-NMR Data:
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Aromatic (o-tolyl) | ~6.8-7.2 | Multiplet |
| Vinylic (=CH) | ~5.5 | Triplet |
| Methylene (O-CH₂) | ~4.5 | Doublet |
| Aromatic Methyl (Ar-CH₃) | ~2.3 | Singlet |
| Vinylic Methyls (C(CH₃)₂) | ~1.7-1.8 | Singlets |
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the different carbon environments in the molecule. Ether carbon atoms typically absorb in the 50 to 80 δ range. rsc.org The aromatic carbons of the tolyl group would produce signals in the downfield region, while the aliphatic and vinylic carbons of the prenyl group would appear at higher field strengths.
Predicted ¹³C-NMR Data:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Aromatic C-O | ~155-160 |
| Aromatic C-CH₃ | ~130-135 |
| Aromatic CH | ~110-130 |
| Vinylic C= | ~140 |
| Vinylic =CH | ~120 |
| Methylene (O-CH₂) | ~65-70 |
| Aromatic Methyl (Ar-CH₃) | ~15-20 |
| Vinylic Methyls (C(CH₃)₂) | ~18, ~26 |
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and carbons, confirming the structural assignment. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide through-space correlations, helping to define the molecule's conformation. diva-portal.orgipb.pt
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., GC-MS, HRESIMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. ijprajournal.com
For "this compound" (molecular formula C₁₂H₁₆O), the expected molecular weight is approximately 176.26 g/mol . High-Resolution Mass Spectrometry (HRESIMS) would provide a highly accurate mass measurement, confirming the elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique separates the compound from any impurities before it enters the mass spectrometer. nih.gov The resulting mass spectrum would show the molecular ion peak [M]⁺ at m/z 176. Key fragmentation patterns would likely involve the cleavage of the ether bond. Expected fragments would include the tropylium (B1234903) ion from the tolyl group and fragments corresponding to the prenyl cation.
Predicted Fragmentation Data:
| m/z | Predicted Fragment Ion |
| 176 | [C₁₂H₁₆O]⁺ (Molecular Ion) |
| 107 | [C₇H₇O]⁺ (o-cresol fragment) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 69 | [C₅H₉]⁺ (Prenyl cation) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. chemsrc.com Ethers are sometimes difficult to identify by IR spectroscopy alone, as their characteristic C-O single-bond stretching absorption occurs in a region where many other absorptions are found (1050 to 1150 cm⁻¹). However, for an aryl alkyl ether like "this compound," two distinct C-O stretching bands are expected.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3050-3000 | Aromatic C-H Stretch |
| ~2950-2850 | Aliphatic C-H Stretch |
| ~1670 | C=C Stretch (alkene) |
| ~1600, ~1500 | Aromatic C=C Stretch |
| ~1250 and ~1050 | Aryl-Alkyl Ether C-O Stretch |
Chromatographic Techniques for Purity Assessment and Separation (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC))
Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.
Gas Chromatography (GC): Due to its volatility, "this compound" is well-suited for GC analysis. Using a suitable column and temperature program, a sharp peak corresponding to the compound would be obtained, and its retention time would be characteristic under specific analytical conditions. The area of the peak can be used to quantify the purity of the sample.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the purification and purity assessment of ethers. sielc.com For a relatively non-polar compound like "this compound," reverse-phase HPLC would likely be employed, using a non-polar stationary phase and a polar mobile phase. A typical mobile phase might consist of a mixture of acetonitrile (B52724) and water. sielc.com The compound's purity would be determined by the relative area of its peak in the chromatogram.
Emerging Spectroscopic Methods for Complex Ether Structures
While standard spectroscopic methods are generally sufficient for the characterization of "this compound," more complex ether structures may require more advanced techniques. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are particularly powerful for the analysis of complex mixtures containing ethers. springernature.commdpi.com
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique allows for the direct acquisition of NMR data for compounds as they are separated by HPLC. This is especially useful for the analysis of mixtures or for the identification of unstable compounds.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This method provides an additional layer of structural information by fragmenting the ions produced from the HPLC eluent and analyzing the resulting fragment ions. This can be invaluable for differentiating between isomeric ether structures.
Advances in computational chemistry are also playing an increasingly important role in structural elucidation. acs.org Theoretical prediction of NMR and IR spectra can aid in the interpretation of experimental data and provide greater confidence in the structural assignment of complex molecules.
Computational and Theoretical Studies
Density Functional Theory (DFT) Applications in Predicting Molecular Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict the geometric and electronic structure of molecules. For "Ether, 3-methyl-2-butenyl (B1208987) o-tolyl," a DFT approach, such as using the B3LYP functional with a 6-31G+(d,p) basis set, would be employed to optimize the molecular geometry. nih.gov This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.
The optimized structure provides key data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can yield the molecular electrostatic potential (MEP) map. The MEP illustrates the electron density distribution across the molecule, highlighting electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. nih.gov These insights are fundamental in predicting the molecule's reactivity in various chemical environments.
Quantum Chemical Calculations for Electronic Properties (e.g., HOMO-LUMO Analysis, NBO Study)
Quantum chemical calculations are essential for elucidating the electronic characteristics of "Ether, 3-methyl-2-butenyl o-tolyl." A key aspect of this is the Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity and greater polarizability. nih.gov
Table 1: Representative Data from Quantum Chemical Calculations This table is illustrative and based on general principles, as specific data for the target compound is not available.
| Parameter | Description | Typical Information Yielded |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability |
| NBO Analysis | Study of charge transfer and orbital interactions | Details on hyperconjugation and intramolecular stabilization |
Simulation of Reaction Pathways and Transition States (e.g., Carbolithiation, Rearrangements)
Computational methods are invaluable for mapping out potential reaction pathways and identifying the associated transition states. For a molecule like "this compound," which contains an allylic ether moiety, studying reactions such as carbolithiation or researchgate.netnih.gov-Wittig rearrangements would be of interest.
Theoretical simulations can model the step-by-step mechanism of these reactions. By calculating the potential energy surface, researchers can locate the transition state structures, which represent the energy maxima along the reaction coordinate. The energy of these transition states is used to determine the activation energy of the reaction, providing a quantitative measure of the reaction's feasibility and rate. Such studies are crucial for understanding and predicting the outcomes of chemical transformations involving the ether.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the ether and butenyl groups in "this compound" allows for multiple spatial arrangements, or conformations. Conformational analysis is performed to identify the different stable conformers and their relative energies. A Potential Energy Surface (PES) scan, where the energy of the molecule is calculated as a function of systematic changes in specific dihedral angles, is a common technique for this purpose. researchgate.net This helps in identifying the lowest-energy (most stable) conformer.
Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape and reveal how the molecule behaves in a solution or other environments. This is particularly useful for understanding how the molecule's shape and flexibility might influence its interactions with other molecules.
Hybridization Trends and Related Electronic Structures
The electronic structure of "this compound" is intrinsically linked to the hybridization of its constituent atoms. The carbon atoms in the o-tolyl group are sp² hybridized, forming the planar aromatic ring. The oxygen atom of the ether is sp³ hybridized, leading to a bent geometry. The butenyl group contains both sp² (for the double bond) and sp³ hybridized carbon atoms.
NBO analysis can be used to quantitatively assess the hybridization of each atom and the nature of the bonding orbitals. nih.gov Changes in electron density due to substituent effects can lead to slight deviations from ideal hybridization, which in turn affects the local geometry and reactivity. Understanding these hybridization trends is fundamental to a complete picture of the molecule's electronic structure and chemical behavior. researchgate.net
Advanced Research Applications and Methodological Development
Role as Synthetic Intermediates in Natural Product Total Synthesis
While direct application of Ether, 3-methyl-2-butenyl (B1208987) o-tolyl in the total synthesis of a specific natural product is not extensively documented in publicly available literature, its structural motif is central to the synthesis of numerous natural products. The key reaction that underscores its utility is the aromatic Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. wikipedia.orglibretexts.orgmasterorganicchemistry.com This pericyclic reaction involves the thermal rearrangement of the prenyl group from the oxygen atom to the ortho position of the aromatic ring, yielding a 2-prenyl-o-cresol. wikipedia.orgorganic-chemistry.org
This transformation is a critical step in the biosynthesis and laboratory synthesis of various classes of natural products, including prenylated phenolics and terpenoids. The resulting ortho-prenylated phenol (B47542) is a versatile intermediate that can undergo further cyclization reactions to form chromane (B1220400), chromene, and other heterocyclic systems frequently found in nature. For instance, the general strategy of Claisen rearrangement followed by cyclization is a cornerstone in the synthesis of pterocarpans, a class of isoflavonoids with significant biological activities. researchgate.netgoogle.com The synthesis of these complex structures often involves the strategic installation of a prenyl group onto a phenolic core, which is then elaborated through a series of transformations initiated by a Claisen rearrangement.
The table below illustrates the conceptual pathway from an aryl prenyl ether to a core heterocyclic structure common in natural products.
| Starting Material | Key Transformation | Intermediate | Potential Natural Product Core |
| Aryl Prenyl Ether | Claisen Rearrangement | ortho-Prenylated Phenol | Chromane, Pterocarpan |
Precursors for Bioactive Molecule Development
The prenyl moiety is a common feature in a vast array of bioactive natural products, contributing significantly to their therapeutic properties, which can include anti-inflammatory, antimicrobial, and anticancer activities. nih.gov Consequently, Ether, 3-methyl-2-butenyl o-tolyl is a valuable precursor for the synthesis of novel bioactive molecules.
The initial Claisen rearrangement product, 2-prenyl-o-cresol, is a key building block. This substituted phenol can be further modified to generate a library of derivatives with potential biological applications. For example, intramolecular cyclization of the prenyl group can lead to the formation of chromane derivatives. Chromanes are a privileged scaffold in medicinal chemistry, with compounds containing this motif exhibiting a wide range of pharmacological activities.
Furthermore, the prenyl side chain itself can be a target for chemical modification, allowing for the introduction of various functional groups to modulate biological activity. The development of synthetic routes to C-prenylated stilbenoids and their cyclic derivatives, which have shown potential as anti-inflammatory agents, highlights the importance of prenylated intermediates derived from aryl prenyl ethers. nih.gov The general bioactivity of prenylated compounds suggests that derivatives of this compound could be explored as potential lipid peroxidation inhibitors or as scaffolds for the development of new pesticides, leveraging the known biological impact of the prenyl group.
Development of Stereoselective Synthetic Pathways
The Claisen rearrangement of this compound proceeds through a cyclic transition state, offering the potential for stereocontrol. organic-chemistry.orguchicago.edu The development of stereoselective variants of the Claisen rearrangement is a significant area of research in organic synthesis. By employing chiral catalysts or auxiliaries, it is possible to influence the facial selectivity of the rearrangement, leading to the formation of enantioenriched products. masterorganicchemistry.comnih.gov
While specific studies on the stereoselective Claisen rearrangement of this compound are not prominent, the principles established with other prochiral aryl allyl ethers are directly applicable. For example, the use of chiral Lewis acids or organocatalysts can create a chiral environment around the ether, directing the prenyl group to one face of the aromatic ring over the other. nih.gov This would result in the formation of a chiral quaternary center at the point of attachment of the prenyl group, a valuable feature in many complex bioactive molecules.
The ability to control the stereochemistry of the resulting ortho-prenylated phenol is crucial for the synthesis of optically active natural products and pharmaceuticals. Asymmetric synthesis methodologies are continuously being developed to provide access to enantiomerically pure compounds, and the stereoselective rearrangement of substrates like this compound represents a promising avenue for achieving this goal. mdpi.comnih.govyoutube.com
Methodological Advancements in Organic Synthesis Relevant to Ether Formation
The synthesis of aryl prenyl ethers, including this compound, has benefited from significant advancements in organic synthesis. The classical Williamson ether synthesis, while widely used, can be limited by harsh reaction conditions. Modern methods offer milder and more efficient alternatives.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-oxygen bonds. nih.govsemanticscholar.orgresearchgate.nettue.nlmdpi.com These methods allow for the coupling of aryl halides or triflates with alcohols under relatively mild conditions, offering a broad substrate scope and functional group tolerance. The synthesis of this compound could be envisioned through a palladium-catalyzed reaction between an o-tolyl halide and 3-methyl-2-buten-1-ol (B147165) (prenol). The development of specialized ligands and catalyst systems has greatly expanded the utility of these reactions for the construction of complex ethers.
The table below summarizes some modern synthetic methods applicable to the formation of aryl prenyl ethers.
| Method | Catalyst/Reagent | Description |
| Palladium-Catalyzed Cross-Coupling | Palladium catalyst, Ligand, Base | Coupling of an aryl halide/triflate with an alcohol. |
| Buchwald-Hartwig Amination (Etherification variant) | Palladium catalyst, Hindered phosphine (B1218219) ligand | A specific type of palladium-catalyzed C-O bond formation. |
| Ullmann Condensation | Copper catalyst, Base | Copper-catalyzed coupling of an aryl halide with an alcohol. |
These methodological advancements not only provide more efficient routes to compounds like this compound but also enable the synthesis of a wider range of analogues for further research and development.
Environmental Fate and Degradation Mechanisms Academic Perspective
Atmospheric Degradation Pathways
The primary removal process for volatile organic compounds (VOCs) like Ether, 3-methyl-2-butenyl (B1208987) o-tolyl in the troposphere is through oxidation reactions initiated by hydroxyl (OH) radicals, and to a lesser extent, chlorine (Cl) atoms and nitrate (B79036) (NO₃) radicals. lu.se
Reactions with OH Radicals: The reaction with OH radicals is expected to be the dominant atmospheric loss process. Two main reaction pathways are plausible:
OH Radical Addition: The OH radical can add to the carbon-carbon double bond in the 3-methyl-2-butenyl (prenyl) group. This is often the faster pathway for unsaturated compounds. rsc.org
Hydrogen Abstraction: The OH radical can abstract a hydrogen atom from various C-H bonds. The most likely sites for abstraction are the allylic C-H bonds on the prenyl group and the C-H bonds on the tolyl methyl group, due to the stability of the resulting radicals. Abstraction from the C-H bonds adjacent to the ether oxygen is also a significant pathway for aliphatic ethers. acs.orgresearchgate.net
The reaction with OH radicals leads to the formation of peroxy radicals (RO₂) in the presence of atmospheric oxygen (O₂), which then participate in further reactions, contributing to the formation of ozone and secondary organic aerosols. Based on kinetic data for similar unsaturated ethers, the atmospheric lifetime of Ether, 3-methyl-2-butenyl o-tolyl with respect to reaction with OH radicals is estimated to be on the order of a few hours, indicating rapid degradation. nih.gov
Reactions with Cl Atoms: In marine or coastal areas, and in regions with industrial emissions, reactions with chlorine atoms can also be a significant degradation pathway. lu.se Similar to OH radicals, Cl atoms can either add to the double bond or abstract hydrogen atoms. rsc.org Studies on prenol, which contains the same unsaturated group, show that the addition pathway is more significant than abstraction in its reaction with Cl atoms, leading to the formation of products like acetone. rsc.org
Table 1: Estimated Atmospheric Reaction Rate Constants and Lifetimes for Structurally Related Ethers Data is based on analogous compounds and serves as an estimation.
| Reactant | Oxidant | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime (τ) |
|---|---|---|---|
| Allyl Ether | OH | ~9.7 x 10⁻¹¹ nih.gov | ~2.9 hours |
| Allyl Ethyl Ether | OH | ~6.7 x 10⁻¹¹ nih.gov | ~4.2 hours |
| Diethyl Ether | OH | 1.3 x 10⁻¹¹ researchgate.net | ~2.1 days |
Assumptions for lifetime calculation: Average global [OH] = 2 x 10⁶ molecules cm⁻³.
Biotransformation and Microbial Degradation Studies
The biodegradation of this compound in soil and water is expected to proceed via enzymatic pathways in microorganisms. Studies on aralkyl ethers and lignin-related compounds provide insight into the likely mechanisms. nih.govnih.gov
Aerobic Degradation: Under aerobic conditions, the initial attack is typically catalyzed by monooxygenase or dioxygenase enzymes. Key transformation pathways include:
Oxidation of the Alkyl Chain: The double bond in the prenyl group can be a site for epoxidation or hydroxylation. Flavin-dependent oxidases have been shown to catalyze the oxidation of isoprenyl groups in other natural products. nih.gov
Ether Cleavage (O-dealkylation): The ether bond can be cleaved through oxidative mechanisms. This often involves the hydroxylation of the carbon atom adjacent (alpha position) to the ether oxygen, forming an unstable hemiacetal that spontaneously breaks down. researchgate.netnih.gov For this compound, this could occur at the benzylic position of the o-tolyl group or the allylic position of the prenyl group. The expected products would be o-cresol (B1677501) and 3-methyl-2-buten-1-ol (B147165) (prenol) or its corresponding aldehyde.
Aromatic Ring Hydroxylation and Cleavage: The o-tolyl ring can be hydroxylated by monooxygenases, leading to the formation of substituted catechols. These dihydroxylated intermediates can then undergo ring cleavage, a common pathway in the degradation of aromatic compounds. oup.com
Oxidation of the Methyl Group: The methyl substituent on the aromatic ring can be oxidized to a carboxylic acid, a pathway observed in the degradation of cresols. nih.gov
Microbial strains like Rhodococcus have been shown to degrade a variety of ethers by targeting the Cα positions for initial oxidation. researchgate.netnih.gov The degradation of the o-tolyl moiety would likely follow pathways established for cresol (B1669610) and toluene (B28343), involving initial oxidation and subsequent ring fission. oup.comnih.gov
Analytical Detection of Degradation Products in Environmental Matrices
The identification and quantification of this compound and its degradation products in environmental samples such as water, soil, or air would typically be performed using gas chromatography coupled with mass spectrometry (GC/MS). labrulez.comnih.gov This technique offers the high sensitivity and specificity needed to detect trace levels of contaminants and their transformation products in complex matrices.
The analytical workflow would generally involve:
Sample Extraction: A suitable solvent (e.g., petroleum ether, dichloromethane, or ethyl acetate) would be used to extract the target compounds from the environmental matrix. researchgate.netresearchgate.net Techniques like solid-phase extraction (SPE) or solid-phase microextraction (SPME) can be used to concentrate the analytes from water samples.
Chromatographic Separation: The extracted components are separated based on their boiling points and polarity using a GC system, often equipped with a capillary column suitable for semi-volatile organic compounds. labrulez.com
Mass Spectrometric Detection: The separated compounds are ionized (typically by electron ionization) and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for positive identification by comparison to mass spectral libraries. nih.gov Selected ion monitoring (SIM) can be used to enhance sensitivity for specific target analytes.
Potential degradation products that could be targeted for GC/MS analysis include:
Table 2: Potential Degradation Products of this compound for Analytical Targeting
| Degradation Pathway | Potential Product(s) |
|---|---|
| Atmospheric Oxidation | Acetone, o-Cresol, Prenal (3-methyl-2-butenal), various multifunctional aldehydes and ketones |
| Microbial Degradation | o-Cresol, Prenol (3-methyl-2-buten-1-ol), 2-Methylbenzoic acid, various hydroxylated aromatic intermediates |
| Photodegradation | o-Cresol, Prenol |
Q & A
Q. What are the recommended synthetic routes for synthesizing Ether, 3-methyl-2-butenyl o-tolyl with high purity?
The synthesis typically involves nucleophilic substitution or etherification reactions. For example, reacting 3-methyl-2-butenol with an o-tolyl halide under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Purification via column chromatography using silica gel and a hexane/ethyl acetate gradient is critical to isolate the product from unreacted starting materials or isomers. Structural confirmation should employ ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
Key analytical methods include:
- NMR Spectroscopy : Identify characteristic signals for the o-tolyl aromatic protons (δ ~6.8–7.2 ppm) and the 3-methyl-2-butenyl group (δ ~1.7–1.9 ppm for methyl, δ ~5.3–5.5 ppm for allylic protons) .
- FT-IR : Confirm ether linkage (C-O-C stretch at ~1100–1250 cm⁻¹).
- HRMS : Validate molecular formula (e.g., C₁₂H₁₆O) with <2 ppm mass error .
Q. What safety protocols are essential for handling this compound in the lab?
- Use PPE : Safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact.
- Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors.
- Waste Disposal : Segregate halogenated solvent waste and consult institutional guidelines for ether-containing compounds .
Advanced Research Questions
Q. How does the o-tolyl substituent enhance the bioactivity of enzyme inhibitors?
In protein farnesyltransferase (FTase) inhibitors, replacing biphenyl cores with o-tolyl groups improves potency by ~100-fold due to enhanced hydrophobic interactions with the enzyme's catalytic pocket. For example, compound 29 (with an o-tolyl biphenyl core) exhibited 0.4 nM in vitro IC₅₀ and 350 nM cellular activity. SAR studies suggest steric and electronic effects of the methyl group on the o-tolyl ring optimize binding .
Q. What advanced techniques resolve rotational equilibria in o-tolyl-containing compounds?
- Variable-Temperature NMR (VT-NMR) : Monitors dynamic exchange between exo² and exo³ conformers in tris(o-tolyl) derivatives (e.g., M(o-tolyl)₃, M = P, As). Activation barriers (ΔG‡) can be calculated from coalescence temperatures .
- Molecular Mechanics Simulations : Predict low-energy conformers and transition states for correlated ring-flipping mechanisms .
Q. What strategies overcome purification challenges for o-tolyl ether isomers?
Isomeric mixtures (e.g., benzyl vs. o-tolyl derivatives) can be oxidized to ketones using pyridinium dichromate (PDC), followed by separation via silica gel chromatography. Recrystallization in ethanol/water yields pure ketones for structural validation via X-ray crystallography .
Q. How is this compound applied in material science?
Its rigid aromatic structure makes it a candidate for:
- Polymer Synthesis : Copolymerization with diols or epoxides to create thermally stable polyethers.
- Organic Electronics : As a dielectric layer precursor due to low polarity and high thermal stability .
Experimental Design & Data Analysis
Q. What in vitro assays evaluate the therapeutic potential of o-tolyl ether derivatives?
- Enzyme Inhibition : FTase inhibition assays using tritiated farnesyl pyrophosphate and recombinant enzyme.
- Cellular Potency : Measure inhibition of Ras protein prenylation in H-Ras-transfected NIH 3T3 cells via Western blot .
Q. How to design a stability study for this compound under varying pH conditions?
Q. What computational tools predict the environmental impact of o-tolyl ethers?
- EPI Suite : Estimates biodegradation half-life and bioaccumulation potential.
- Density Functional Theory (DFT) : Calculates hydrolysis or oxidation pathways for risk assessment .
Conflict Resolution in Data
Q. How to address discrepancies in reported bioactivity data for o-tolyl ether derivatives?
- Replicate Experiments : Ensure consistent assay conditions (e.g., cell line, enzyme batch).
- Control Compounds : Use FTI-276 as a positive control to validate assay reliability.
- Structural Reanalysis : Confirm stereochemistry and purity via chiral HPLC or X-ray diffraction .
Methodological Resources
- Spectral Libraries : Aldrich ATR Library (e.g., tri(o-tolyl)phosphine references for comparative NMR analysis) .
- Regulatory Guidelines : EPA’s Significant New Use Rules (SNURs) for glycidyl o-tolyl ether polymers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
